8-(1-Pyrrolidinylsulfonyl)quinoline
Description
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
8-pyrrolidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C13H14N2O2S/c16-18(17,15-9-1-2-10-15)12-7-3-5-11-6-4-8-14-13(11)12/h3-8H,1-2,9-10H2 |
InChI Key |
HKSZNMMXSFYNMO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonamide Derivatives
- 8-TQ (8-(Tosylamino)quinoline): Features a p-toluenesulfonamide group at the 8-position. Demonstrates potent anti-inflammatory activity by inhibiting inflammatory signaling pathways.
- 8-TSQ (8-(p-Toluenesulfonylamino)-quinoline): Used as a chelator in diabetes research, inducing insulin deficiency in animal models. The sulfonamide group likely facilitates metal ion coordination, a property shared with 8-(1-Pyrrolidinylsulfonyl)quinoline .
Sulfonyl-Linked Cyclic Amines
- 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline: Incorporates a phenylpiperazine moiety, which introduces additional hydrogen-bonding and π-stacking capabilities. Piperazine’s six-membered ring may confer greater conformational rigidity compared to pyrrolidine’s five-membered structure, affecting target binding .
- This compound’s molecular weight (356.4 g/mol) is higher than that of 8-(1-Pyrrolidinylsulfonyl)quinoline, which may influence bioavailability .
Non-Sulfonyl 8-Substituted Quinolines
- 8-Isopropylquinoline: An alkyl-substituted derivative lacking the sulfonyl group.
- 8-AzaBINOL (8-Naphthylquinoline): Exhibits antiviral activity against HIV-1 RNase H, highlighting how aromatic substituents at the 8-position can target viral enzymes. The naphthyl group’s bulkiness may limit solubility compared to sulfonyl-linked amines .
Positional Isomers: 4- vs. 8-Substituted Quinolines
- Chloroquine and Hydroxychloroquine: These 4-substituted quinolines feature piperazine or oxazolidine rings. Their 4-position substitution enables distinct binding modes with targets like the SARS-CoV-2 viral spike protein, whereas 8-substituted analogs may interact with alternative biological sites .
Key Research Findings
- Anti-Inflammatory Activity: 8-TQ’s efficacy suggests that 8-sulfonamide quinolines are promising candidates for inflammatory diseases. The pyrrolidine variant may offer improved solubility over tosyl derivatives .
- Antiviral Potential: 8-AzaBINOLs demonstrate that 8-position aromatic substituents can inhibit viral enzymes, whereas sulfonyl-linked amines might target different viral components .
- Chelation Properties : 8-TSQ’s role in diabetes models underscores the sulfonamide group’s ability to coordinate metal ions, a trait exploitable in metalloenzyme inhibition .
Preparation Methods
Sulfonation of Quinoline
The introduction of a sulfonyl group at the quinoline 8-position typically begins with sulfonation. Chlorosulfonic acid is a common reagent for this step, as demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride. For 8-sulfonation, quinoline is treated with chlorosulfonic acid at 0–5°C, yielding 8-quinolinesulfonic acid. This intermediate is critical for subsequent conversion to sulfonyl chloride.
Key Reaction Parameters :
Conversion to Sulfonyl Chloride
The sulfonic acid derivative is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, 8-hydroxyquinoline-5-sulfonyl chloride was synthesized by reacting 8-hydroxyquinoline-5-sulfonic acid with PCl₅ in dichloromethane at reflux. Adapting this to 8-quinolinesulfonic acid would involve:
Optimization Notes :
-
Excess PCl₅ (1.5–2.0 equivalents) ensures complete conversion.
-
Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.
Synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline
Nucleophilic Substitution with Pyrrolidine
The final step involves reacting 8-quinolinesulfonyl chloride with pyrrolidine. This follows protocols established for analogous 8-sulfonamidoquinolines, such as the synthesis of 8-quinolinesulfonamide derivatives via CuAAC reactions. The general procedure is:
Experimental Conditions :
Yield Optimization :
-
Molar Ratio : 1:1.2 (sulfonyl chloride:pyrrolidine) minimizes unreacted starting material.
-
Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
Skraup Reaction Derivatives
While the Skraup reaction is traditionally used for 8-hydroxyquinoline synthesis, modifications could theoretically introduce sulfonyl groups. However, this route is less direct and requires post-synthetic sulfonation, making it less efficient than the sulfonyl chloride approach.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Quinoline sulfonation can yield 5- or 8-isomers depending on reaction conditions. To favor the 8-position:
Stability of Sulfonyl Chloride
8-Quinolinesulfonyl chloride is moisture-sensitive. Storage under anhydrous conditions (e.g., over molecular sieves) and immediate use in the next step are recommended.
Table 1. Summary of Synthetic Steps for 8-(1-Pyrrolidinylsulfonyl)quinoline
| Step | Reagent/Conditions | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Chlorosulfonic acid, neat | 0–5°C | 2 h | 75–80 | |
| 2 | PCl₅, DCM, reflux | 80°C | 3 h | 85–90 | |
| 3 | Pyrrolidine, Et₃N, CH₃CN | 25°C | 5 h | 70–75 |
Table 2. Comparative Analysis of Sulfonating Agents
| Agent | Regioselectivity (8:5) | Stability of Product | Scalability |
|---|---|---|---|
| ClSO₃H | 4:1 | Moderate | High |
| H₂SO₄/SO₃ | 2:1 | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
